

# An In-depth Technical Guide to 3-Chlorofuran

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Chlorofuran

Cat. No.: B3190982

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IUPAC Name: **3-chlorofuran** CAS Number: 50689-17-3

This technical guide provides a comprehensive overview of **3-chlorofuran**, a halogenated heterocyclic compound. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document covers the compound's chemical properties, spectroscopic data, and safety information. Due to the limited availability of published research specifically on **3-chlorofuran**, this guide also includes relevant data and protocols from closely related furan derivatives to provide a broader context for its potential reactivity and biological activity.

## Chemical and Physical Properties

**3-Chlorofuran** is a five-membered aromatic heterocycle containing one oxygen atom, with a chlorine atom substituted at the 3-position. Its chemical structure and basic properties are summarized below.

Property	Value	Reference
Molecular Formula	C <sub>4</sub> H <sub>3</sub> ClO	--INVALID-LINK--
Molecular Weight	102.52 g/mol	--INVALID-LINK--
Appearance	Not specified (likely a liquid)	
Boiling Point	77.9 °C at 760 mmHg (Predicted)	
Density	1.217 g/cm <sup>3</sup> (Predicted)	
LogP	1.933 (Predicted)	

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **3-chlorofuran**.

Below is a summary of available spectroscopic data.

Technique	Data Description	Source
$^{13}\text{C}$ NMR	Spectral data is available, providing insights into the carbon framework of the molecule.	--INVALID-LINK--
Mass Spectrometry	Mass spectral data is available through the National Institute of Standards and Technology (NIST) database.	--INVALID-LINK--
Infrared (IR) Spectroscopy	While a specific spectrum for 3-chlorofuran is not readily available, characteristic furan ring and C-Cl stretching frequencies would be expected.	
$^1\text{H}$ NMR	Detailed proton NMR data is not currently available in public databases.	

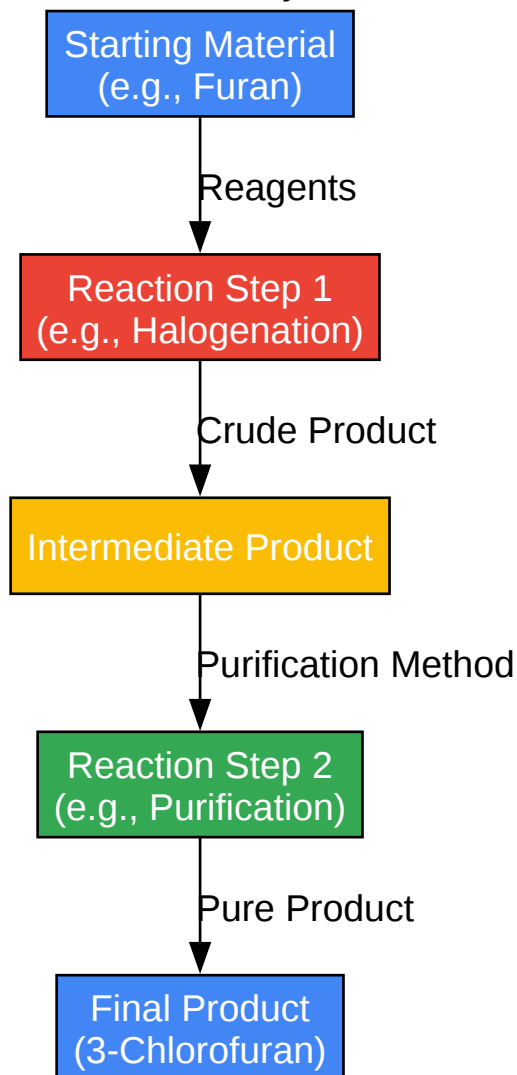
## Synthesis of 3-Chlorofuran

A detailed experimental protocol for the synthesis of **3-chlorofuran** is not widely available in the public domain. However, general synthetic strategies for substituted furans can be adapted. One plausible approach involves the modification of a pre-existing furan ring.

## Illustrative Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a substituted furan, which could be conceptually applied to the synthesis of **3-chlorofuran**.

## Generalized Furan Synthesis Workflow



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Caption: A conceptual workflow for the synthesis of **3-chlorofuran**.

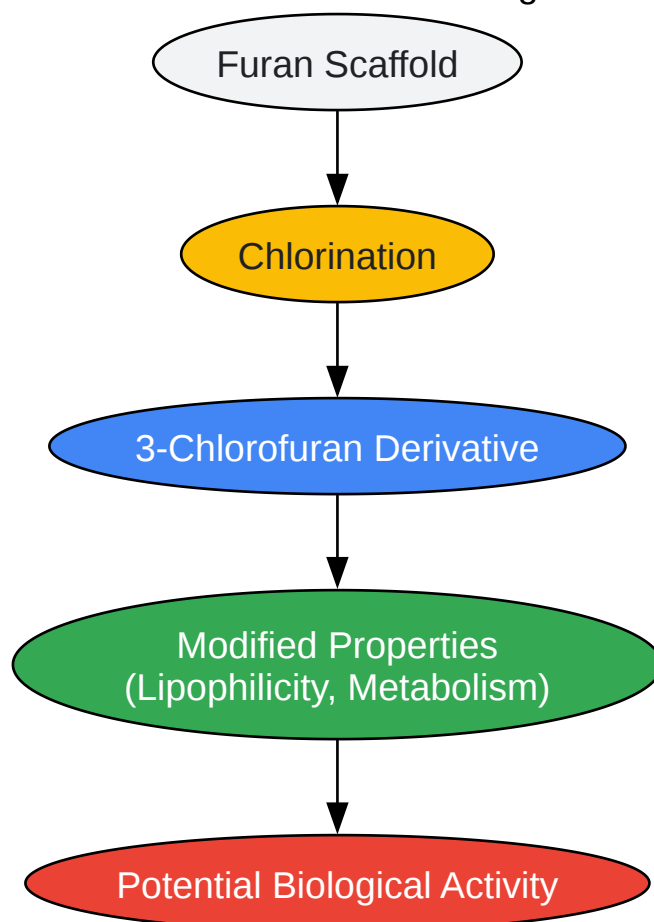
## Reactivity and Potential Applications

The reactivity of the furan ring is influenced by the presence of the chlorine atom. The electron-withdrawing nature of chlorine can affect the aromaticity and susceptibility to electrophilic or nucleophilic attack. Furan and its derivatives are known to be versatile building blocks in organic synthesis and have been explored for their utility in medicinal chemistry.

## Logical Relationship in Drug Discovery

The furan scaffold is present in numerous biologically active compounds. The introduction of a chlorine atom can modulate a compound's pharmacokinetic and pharmacodynamic properties.

### Role of Chlorinated Furans in Drug Discovery



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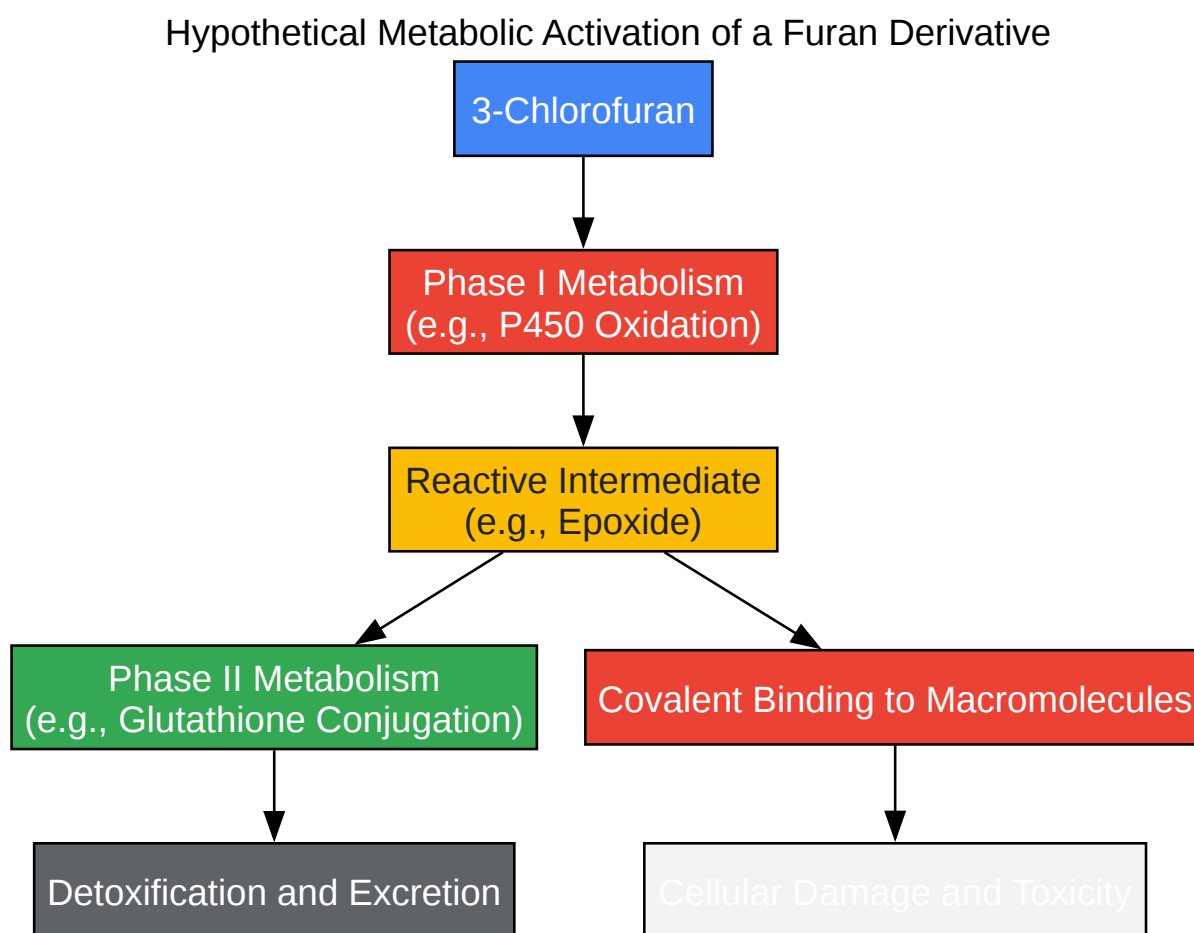
Caption: The role of chlorination of a furan scaffold in modifying properties for drug discovery.

## Biological Activity and Toxicology

Specific toxicological and pharmacological data for **3-chlorofuran** are limited. However, studies on related halogenated furans and furanones have indicated potential for biological activity, including cytotoxicity. It is important to note that furan itself is a known hepatotoxin and carcinogen in rodents. The metabolic activation of the furan ring can lead to reactive intermediates.

## Hypothetical Metabolic Activation Pathway

The following diagram illustrates a hypothetical metabolic pathway for a furan derivative, leading to a reactive intermediate. This is a generalized pathway and has not been specifically confirmed for **3-chlorofuran**.



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Caption: A generalized metabolic pathway for furan derivatives.

## Safety Information

Based on the Safety Data Sheet (SDS) for **3-chlorofuran**, the compound is classified as a flammable liquid. Standard laboratory safety precautions should be followed when handling this chemical.

Hazard Statement	Precautionary Statement
Highly flammable liquid and vapor.	Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
Causes skin irritation.	Wear protective gloves/protective clothing/eye protection/face protection.
Causes serious eye irritation.	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
May cause respiratory irritation.	Avoid breathing dust/fume/gas/mist/vapors/spray.

## Conclusion

**3-Chlorofuran** is a halogenated heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. While specific data on its synthesis, reactivity, and biological activity are not extensively documented in publicly available literature, this guide provides a summary of the known information and draws upon data from related compounds to offer a broader perspective for researchers. Further investigation is required to fully characterize the properties and potential of **3-chlorofuran**.

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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)